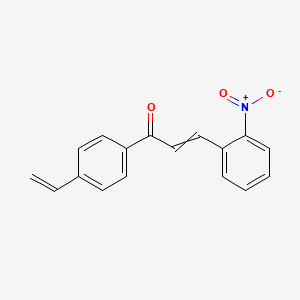![molecular formula C11H26N2O3Si B14622239 N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine CAS No. 57943-80-3](/img/structure/B14622239.png)
N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is a compound that belongs to the class of organosilicon compounds It features both an amine group and a trimethoxysilyl group, making it a versatile molecule in various chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of an appropriate amine with a silane compound. One common method is the reaction of N-(prop-2-en-1-yl)ethane-1,2-diamine with trimethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific solvents can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine and silane groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Halogenated compounds and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its strong bonding properties.
Mecanismo De Acción
The mechanism by which N1-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine exerts its effects involves the interaction of its functional groups with target molecules. The amine group can form hydrogen bonds and ionic interactions, while the trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other compounds. These interactions enable the compound to modify surfaces and enhance the properties of materials.
Comparación Con Compuestos Similares
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: This compound shares the prop-2-en-1-yl group but lacks the trimethoxysilyl group.
3-(Trimethoxysilyl)propyl methacrylate: This compound contains the trimethoxysilyl group but has a methacrylate moiety instead of the ethane-1,2-diamine structure.
Uniqueness
N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is unique due to the combination of its amine and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
57943-80-3 |
|---|---|
Fórmula molecular |
C11H26N2O3Si |
Peso molecular |
262.42 g/mol |
Nombre IUPAC |
N'-prop-2-enyl-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H26N2O3Si/c1-5-7-12-9-10-13-8-6-11-17(14-2,15-3)16-4/h5,12-13H,1,6-11H2,2-4H3 |
Clave InChI |
RKSAMOVPSXBSCU-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNCCNCC=C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


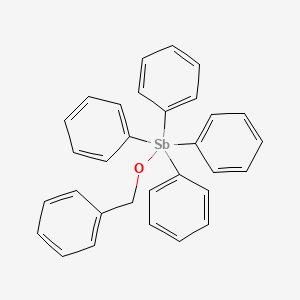

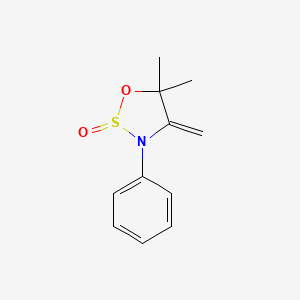

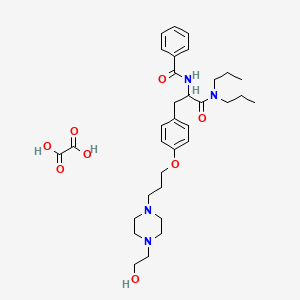
![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
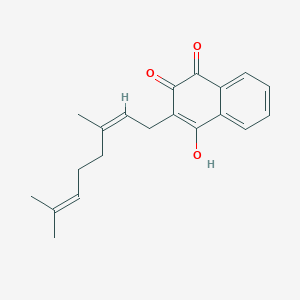
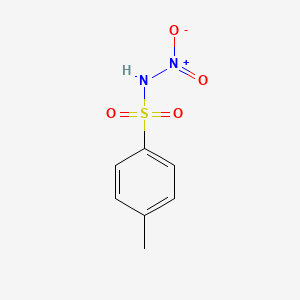
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
